
Antitumor agent-28
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitumor agent-28 is a promising compound in the field of cancer research. It has shown significant potential in inhibiting the growth of various cancer cells. This compound is part of a broader class of antitumor agents that target specific pathways involved in cancer cell proliferation and survival.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-28 typically involves multiple steps, starting from readily available precursors. The process often includes:
Step 1: Formation of an intermediate through a condensation reaction.
Step 2: Cyclization of the intermediate under acidic or basic conditions.
Step 3: Functionalization of the cyclized product to introduce specific groups that enhance its antitumor activity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and high-throughput screening are often employed to streamline production.
Chemical Reactions Analysis
Types of Reactions: Antitumor agent-28 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to enhance its reactivity.
Reduction: Reduction of certain groups to improve its stability.
Substitution: Introduction of different substituents to modify its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of catalysts like palladium on carbon and solvents like dichloromethane.
Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced or modified biological activity. These derivatives are often tested for their efficacy in inhibiting cancer cell growth.
Scientific Research Applications
Antitumor agent-28 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes such as apoptosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for various types of cancer, including breast, lung, and colon cancer.
Industry: Utilized in the development of new drug formulations and delivery systems.
Mechanism of Action
The mechanism of action of antitumor agent-28 involves multiple pathways:
Molecular Targets: It targets specific proteins involved in cell proliferation, such as kinases and transcription factors.
Pathways Involved: It interferes with signaling pathways like the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Antitumor agent-28 is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Betulinic acid, paclitaxel, and cisplatin.
Uniqueness: Unlike other compounds, this compound has a unique structure that allows it to target multiple pathways simultaneously, making it more effective in inhibiting cancer cell growth.
Properties
Molecular Formula |
C25H32N6O4S |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
8-[6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-yl]-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one;methanesulfonic acid |
InChI |
InChI=1S/C24H28N6O.CH4O3S/c1-15(2)30-23-19-10-16(6-8-20(19)25-12-21(23)28(5)24(30)31)17-7-9-22(26-11-17)29-13-18(14-29)27(3)4;1-5(2,3)4/h6-12,15,18H,13-14H2,1-5H3;1H3,(H,2,3,4) |
InChI Key |
CVJOKGCVOABDEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)C4=CN=C(C=C4)N5CC(C5)N(C)C.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]](/img/structure/B12428086.png)
![2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid](/img/structure/B12428093.png)
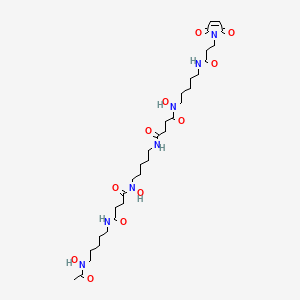
![1-O-[2-(benzylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(diethylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[diethylcarbamoyl(ethyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(dimethylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[dimethylcarbamoyl(methyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[ethylcarbamoyl(methyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[ethyl(ethylcarbamoyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(phenylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate](/img/structure/B12428096.png)
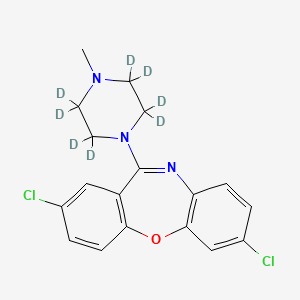
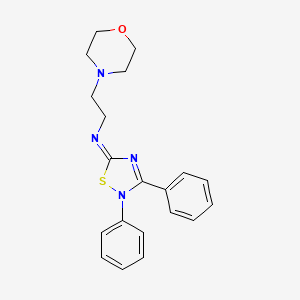
![(E)-N-[[4-(4-acetyl-2,3-dihydropyrazin-1-yl)phenyl]methyl]-3-(4-tert-butylphenyl)-N-[1-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]prop-2-enamide](/img/structure/B12428114.png)
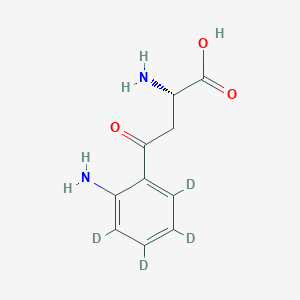

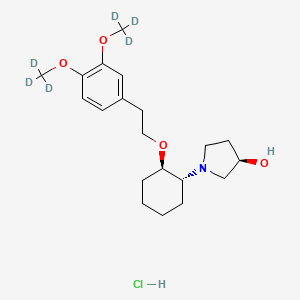
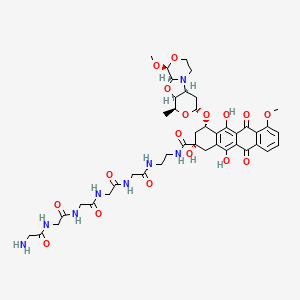
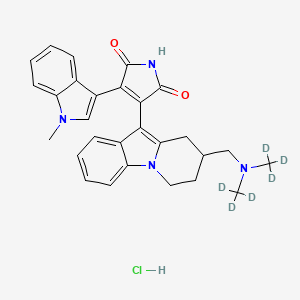
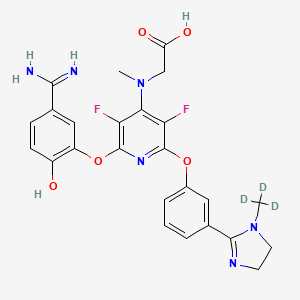
![methyl (12S)-14-ethylidene-12-(hydroxymethyl)-1-oxido-10-aza-1-azoniatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate](/img/structure/B12428164.png)
